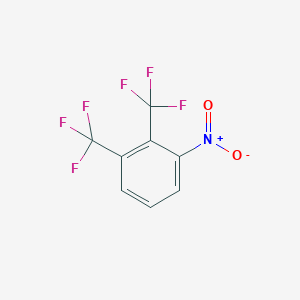

2,3-Bis(trifluoromethyl)nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLZVFGJPNEGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568224 | |

| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-06-9 | |

| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2,3-bis(trifluoromethyl)nitrobenzene"

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Bis(trifluoromethyl)nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of multiple trifluoromethyl (CF₃) groups onto a nitroaromatic scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and strong electron-withdrawing characteristics.[1][2][3] These attributes make such molecules valuable as advanced building blocks for novel pharmaceuticals and functional materials.[4][5] This document details a proposed synthetic pathway via electrophilic nitration, discusses the critical aspects of regioselectivity, and outlines a rigorous, multi-technique approach for structural elucidation and characterization.

Introduction: The Rationale for Fluorination and Nitration

In modern drug discovery, the trifluoromethyl group is a powerful tool for optimizing the pharmacological profile of lead compounds. Its introduction can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] When two such groups are placed in an ortho arrangement, they create a unique electronic and steric environment. The further addition of a nitro (−NO₂) group serves two primary purposes: it strongly modulates the electronic properties of the benzene ring and provides a versatile chemical handle for subsequent transformations, such as reduction to an amine for further derivatization.

This compound (CAS No. 1978-06-9) is a specific isomer that presents a distinct synthetic challenge due to the directing effects of the two adjacent, strongly deactivating trifluoromethyl groups.[6] This guide aims to provide a logical and scientifically grounded pathway for its synthesis and unequivocal characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1978-06-9 | [7][8] |

| Molecular Formula | C₈H₃F₆NO₂ | [7] |

| Molecular Weight | 259.11 g/mol | [7][8] |

| IUPAC Name | 1-nitro-2,3-bis(trifluoromethyl)benzene | [7] |

Synthetic Strategy: Navigating Regioselectivity in Electrophilic Nitration

The most direct and logical approach to synthesizing this compound is the electrophilic aromatic substitution (EAS) of the readily available precursor, 1,2-bis(trifluoromethyl)benzene. The core of this strategy involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.

The Causality of Experimental Design

The Precursor: The choice of 1,2-bis(trifluoromethyl)benzene is dictated by the target molecular structure.

The Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitrating deactivated aromatic rings. Sulfuric acid acts as both a solvent and a catalyst; it protonates nitric acid, facilitating the formation of the nitronium ion, which is the active electrophile.

The Challenge of Regioselectivity: The trifluoromethyl group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.[6] In 1,2-bis(trifluoromethyl)benzene, all four available positions on the ring are significantly deactivated. The directing effects of the two CF₃ groups are in opposition for some positions, leading to a mixture of products.

-

Position 4: This position is meta to the C2-CF₃ and para to the C1-CF₃. Attack here is disfavored due to the strong deactivating para influence.

-

Position 3: This position is meta to the C1-CF₃ and ortho to the C2-CF₃. Attack here is also highly disfavored.

-

Target Product Formation: The desired product, this compound, results from nitration at the '3' position relative to a 1,2-disubstituted pattern, which is ortho to one CF3 group. This is sterically and electronically challenging, suggesting that the target compound will likely be a minor product of the reaction. The major isomer is expected to be 3,4-bis(trifluoromethyl)nitrobenzene, where nitration occurs at a position meta to both CF₃ groups.

This inherent difficulty in controlling the reaction's regioselectivity makes the purification and characterization stages critically important.

Proposed Experimental Protocol

This protocol is adapted from established procedures for the nitration of related bis(trifluoromethyl)benzene isomers, specifically the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene.[4][9] It serves as a robust starting point for optimization.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2-bis(trifluoromethyl)benzene (1.0 eq).

-

Acidic Medium: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (98%, ~5-10 vol eq) while maintaining the internal temperature below 10°C.

-

Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (98%, ~2-3 vol eq) in a separate flask, pre-cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 10-20°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product mixture will precipitate as an oil or solid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

-

Purification: The separation of the isomers is critical. This can be achieved by fractional distillation under reduced pressure or, more effectively, by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).

Characterization Workflow: A Multi-Technique Approach

Unequivocal identification of the this compound isomer from the reaction mixture requires a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis

The following data are predicted based on the known effects of the functional groups and analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS):

-

Purpose: To confirm the elemental composition.

-

Expected Result: The primary validation is the observation of the molecular ion ([M]⁺ or [M+H]⁺). The calculated exact mass for C₈H₃F₆NO₂ is 259.006797 Da.[7] HRMS analysis should yield a mass that matches this value to within 5 ppm.

-

Fragmentation: Common fragmentation patterns for nitroaromatics include the loss of •NO₂ (m/z 46) and •NO (m/z 30).

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Bands:

-

N-O Asymmetric Stretch: A strong, sharp band between 1550-1475 cm⁻¹.[10]

-

N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[10]

-

C-F Stretch: Very strong, broad absorptions in the 1300-1100 cm⁻¹ region, characteristic of CF₃ groups.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[11]

-

Aromatic C=C Stretch: Medium bands in the 1600-1450 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed information about the carbon-hydrogen framework and the unique fluorine environments, confirming the 1,2,3-substitution pattern.

-

¹H NMR: The spectrum will be complex due to H-H and H-F coupling. Three distinct aromatic protons are expected, likely appearing as complex multiplets in the downfield region (δ 7.5-8.5 ppm).

-

¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected, one for each of the non-equivalent CF₃ groups. The chemical shifts and coupling between the two fluorine environments (if any) and with the aromatic protons will be key to confirming the structure.

-

¹³C NMR: Eight distinct signals are expected for the aromatic carbons. The carbons directly attached to the CF₃ groups will appear as quartets due to one-bond C-F coupling (¹JCF), and the carbon attached to the nitro group will also be significantly deshielded.

Table 2: Predicted Spectroscopic and Spectrometric Data Summary

| Technique | Feature | Predicted Observation | Rationale |

| HRMS (EI) | Molecular Ion ([M]⁺) | m/z ≈ 259.0068 | Confirms elemental formula C₈H₃F₆NO₂.[7] |

| IR | N-O Stretches | ~1530 & ~1350 cm⁻¹ (strong) | Characteristic of aromatic nitro groups.[10] |

| C-F Stretches | ~1300-1100 cm⁻¹ (very strong) | Indicates presence of CF₃ groups. | |

| ¹H NMR | Aromatic Protons | 3 distinct signals (multiplets) | Confirms three unique protons on the aromatic ring. |

| ¹⁹F NMR | CF₃ Groups | 2 distinct signals (singlets or multiplets) | Confirms two non-equivalent CF₃ environments, key for isomer identification. |

| ¹³C NMR | Aromatic Carbons | 8 distinct signals | Confirms the asymmetric substitution pattern. Carbons bonded to F will show large coupling constants. |

Safety, Handling, and Concluding Remarks

Safety: Aromatic nitro compounds are potentially toxic and can be explosive, especially in the presence of a base or upon detonation.[12] All manipulations should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

-

PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Illinois. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wimmer, L., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-7. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Pajkert, R., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1016. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-2,3-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, 98%. Retrieved from [Link]

- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

ACS Publications. (2014). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]_

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

Sources

- 1. CAS 328-75-6: 1-Nitro-3,5-bis(trifluoromethyl)benzene [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. jelsciences.com [jelsciences.com]

- 6. columbia.edu [columbia.edu]

- 7. 1-Nitro-2,3-bis(trifluoromethyl)benzene | C8H3F6NO2 | CID 15103054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data for 2,3-bis(trifluoromethyl)nitrobenzene"

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Bis(trifluoromethyl)nitrobenzene

Abstract

The introduction of trifluoromethyl groups is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability and lipophilicity. This compound (CAS No. 1978-06-9) represents a valuable, albeit under-documented, building block in synthetic chemistry.[1] Publicly available spectroscopic data for this compound is notably scarce. This guide, therefore, serves as a comprehensive technical and methodological framework for researchers. It provides predictive analyses of the expected spectroscopic signatures and details the rigorous experimental protocols required to obtain and validate high-quality data for ¹H NMR, ¹⁹F NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental design and data interpretation is emphasized to ensure a self-validating approach to structural elucidation.

Introduction: The Scientific Imperative for Characterization

This compound is a substituted aromatic compound featuring two vicinal (adjacent) trifluoromethyl groups and a nitro group. This specific arrangement of highly electronegative substituents creates a unique electronic and steric environment, making it a potentially valuable intermediate for the synthesis of novel pharmaceuticals and functional materials. Its derivatives, such as 2,3-bis(trifluoromethyl)aniline, have been utilized in the development of antitubercular agents, highlighting the compound's relevance in drug discovery pipelines.[1][2]

Given the lack of consolidated spectral data in the public domain, this document provides a predictive guide grounded in fundamental spectroscopic principles and data from analogous structures. The objective is to equip researchers with the expertise to acquire, interpret, and validate the complete spectroscopic profile of this molecule.

Predicted Spectroscopic Signatures & Interpretation

The following sections detail the anticipated spectral data for this compound. These predictions are based on established principles of substituent effects on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹⁹F, ¹³C) is essential.

The aromatic region of the ¹H NMR spectrum is expected to show a complex ABC spin system for the three remaining protons on the benzene ring. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will shift all protons significantly downfield.

-

H-6: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a doublet of doublets (dd).

-

H-5: Situated between two protons, this proton will experience coupling from both H-4 and H-6 and is anticipated to appear as a pseudo-triplet or a triplet of doublets (td).

-

H-4: This proton is ortho to a trifluoromethyl group and will likely be the most upfield of the three, appearing as a doublet of doublets (dd). Long-range coupling to the fluorine nuclei of the C-3 trifluoromethyl group may also be observed.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-6 (ortho to NO₂) | ~8.2 - 8.4 |

| H-5 (para to NO₂) | ~7.8 - 8.0 |

| H-4 (ortho to CF₃) | ~7.7 - 7.9 |

Note: Chemical shifts are estimated for CDCl₃ solvent. The actual values may vary.

¹⁹F NMR is critical for confirming the identity and purity of fluorinated compounds.[3] Due to the asymmetry of the molecule, the two trifluoromethyl groups are chemically non-equivalent and will produce two distinct signals.

-

C-2 CF₃: This group is ortho to the nitro group. The strong anisotropic and electronic effects of the nitro group will influence its chemical shift significantly.

-

C-3 CF₃: This group is meta to the nitro group and will resonate at a different frequency.

A key feature to investigate is the potential for through-space coupling between the two spatially proximate CF₃ groups, which would manifest as a complex multiplet for each signal. Each signal is expected to be a singlet or a very finely split multiplet due to long-range couplings with aromatic protons.

| Predicted ¹⁹F NMR Data | |

| Fluorine Group | Predicted Chemical Shift (δ, ppm) |

| C-2 CF₃ | -60 to -63 |

| C-3 CF₃ | -61 to -64 |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The exact shifts are sensitive to solvent and concentration.[4]

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the six aromatic carbons and the two trifluoromethyl carbons.

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-3) will be the most deshielded.

-

Trifluoromethyl Carbons: These will appear as quartets due to the strong one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).

-

Carbons Attached to CF₃: C-2 and C-3 will also appear as quartets, but with a smaller two-bond coupling constant (²JCCF ≈ 30-40 Hz).

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NO₂) | ~148 - 152 |

| C-2 (C-CF₃) | ~130 - 135 |

| C-3 (C-CF₃) | ~128 - 133 |

| C-4 | ~125 - 129 |

| C-5 | ~135 - 138 |

| C-6 | ~123 - 127 |

| C-2 C F₃ | ~122 - 125 |

| C-3 C F₃ | ~122 - 125 |

Infrared (IR) Spectroscopy

The IR spectrum provides a functional group fingerprint of the molecule. The key diagnostic peaks for this compound are the strong absorptions from the nitro and trifluoromethyl groups.

-

N-O Stretching: The nitro group will exhibit two very strong and characteristic stretching vibrations.[5]

-

C-F Stretching: The trifluoromethyl groups will produce multiple strong absorption bands in the fingerprint region.

-

Aromatic Vibrations: Standard aromatic C-H and C=C stretching bands will also be present.[6]

| Predicted IR Absorption Bands | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| N-O Asymmetric Stretch | 1550 - 1475 |

| Aromatic C=C Stretch | 1600 - 1450 |

| N-O Symmetric Stretch | 1360 - 1290 |

| C-F Stretch | 1300 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.

-

Molecular Ion (M⁺•): The exact mass should be determined using high-resolution mass spectrometry (HRMS). The nominal mass will be m/z 259.

-

Fragmentation: Electron Ionization (EI) is expected to cause predictable fragmentation. Key fragments would likely arise from the loss of NO₂ (M-46), O (M-16), and CF₃ (M-69).

| Predicted MS Data | |

| Ion | Predicted m/z |

| [C₈H₃F₆NO₂]⁺• | 259.01 |

| [C₈H₃F₆O]⁺• | 243.01 |

| [C₈H₃F₆]⁺ | 213.02 |

| [C₇H₃F₃NO₂]⁺• | 190.01 |

Experimental Protocols for Data Acquisition

Adherence to rigorous, standardized protocols is essential for generating reliable and reproducible spectroscopic data.

NMR Data Acquisition Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer of at least 400 MHz. Use a standard 30° pulse sequence. Ensure sufficient resolution to resolve the complex multiplets.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration of all carbon signals, particularly the quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Use a stable fluorinated compound like trifluorotoluene as an external reference or reference to the instrument's internal lock frequency calibrated against CFCl₃.[4]

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm. Report all chemical shifts in ppm and coupling constants (J) in Hertz.

FT-IR Protocol

-

Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

-

Sample Spectrum: Acquire the sample spectrum. Ensure a sufficient number of scans (e.g., 16-32) are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction. Label significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural interpretation.

-

Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain exact mass measurements, allowing for unambiguous molecular formula confirmation.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic integration of all spectroscopic data.

Caption: Integrated workflow for structure elucidation.

Conclusion

While experimental spectra for this compound are not readily found in scientific literature, its structure can be confidently characterized using a multi-technique spectroscopic approach. This guide provides the predictive data and robust experimental framework necessary for any researcher to obtain and interpret the full spectroscopic profile of this compound. By combining the molecular formula from mass spectrometry, the functional group information from infrared spectroscopy, and the detailed connectivity map from multi-nuclear NMR, one can achieve an unambiguous and self-validated structural assignment.

References

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. (2016-2025). 1,3-Bis(trifluoromethyl)benzene. SpectraBase. [Link]

- Google Patents. (2009). Amino acid compound. WO2009131090A1.

-

ChemRar. (n.d.). 19Flourine NMR. [Link]

-

Martin, G. E. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 7985-7993. [Link]

-

Beilstein Journals. (2016). Catalytic C–F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. [Link]

-

Achemo Scientific Limited. (n.d.). 1,2-Bis(trifluoromethyl)benzene. [Link]

- Google Patents. (2009). Amino acid compounds. US20090298894A1.

-

Wang, F., et al. (2013). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. Journal of Medicinal Chemistry, 56(21), 8444-8455. [Link]

-

Pharmaffiliates. (n.d.). Toxaphene. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Khaikin, L. S., et al. (2013). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 24, 919-940. [Link]

-

NIST. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

Sources

- 1. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2009131090A1 - Amino acid compound - Google Patents [patents.google.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2,3-Bis(trifluoromethyl)nitrobenzene

Introduction

2,3-Bis(trifluoromethyl)nitrobenzene is an aromatic compound characterized by a high degree of substitution with strongly electron-withdrawing groups. The ortho-disposed trifluoromethyl (CF₃) groups and the adjacent nitro (NO₂) group create a unique electronic and steric environment on the benzene ring. This substitution pattern makes the molecule a potentially valuable building block in medicinal chemistry and materials science. However, it also presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for unambiguously determining the constitution of such complex organofluorine molecules.

Molecular Structure and Predicted NMR Features

The structure of this compound is inherently asymmetric. This lack of symmetry dictates that all chemically distinct nuclei will be magnetically inequivalent. Consequently, the NMR spectra are expected to be complex, with separate resonances for each of the three aromatic protons and all eight carbon atoms.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to H4, H5, and H6. The powerful inductive and resonance electron-withdrawing effects of the NO₂ and two CF₃ groups will deshield all aromatic protons, shifting their resonances significantly downfield, likely in the range of 7.8 to 8.5 ppm.

Chemical Shift Prediction

-

H6: This proton is ortho to the C1-NO₂ group. In nitrobenzene, the ortho protons are the most deshielded[1][2]. The additional influence of two meta CF₃ groups will further enhance this effect. H6 is expected to be the most downfield signal.

-

H4: This proton is meta to the C1-NO₂ group but ortho to the C3-CF₃ group. Its chemical shift will be strongly influenced by the proximate CF₃ group.

-

H5: This proton is para to the C2-CF₃ group and meta to both the C1-NO₂ and C3-CF₃ groups. It is generally expected to be the most upfield of the three aromatic protons.

Spin-Spin Coupling (J-Coupling)

The multiplicity of each signal will be complex due to both homonuclear (H-H) and heteronuclear (H-F) couplings.

-

Homonuclear Coupling (JHH):

-

³J(H4,H5) (ortho coupling): ~7-9 Hz.

-

³J(H5,H6) (ortho coupling): ~7-9 Hz.

-

⁴J(H4,H6) (meta coupling): ~2-3 Hz.

-

-

Heteronuclear Coupling (JHF): Long-range coupling between protons and the fluorine nuclei of the CF₃ groups is a key diagnostic feature. The magnitude of ⁿJ(H,F) typically decreases as the number of intervening bonds (n) increases.

-

H4 is four bonds away (⁴J) from the fluorines on the C3-CF₃ group and five bonds away (⁵J) from the fluorines on the C2-CF₃ group. It will likely appear as a doublet of doublets (from H5 and H6) further split into a quartet (by the C3-CF₃, ⁴J(H,F) ~1-3 Hz) and potentially a narrower quartet (by the C2-CF₃).

-

H6 is five bonds away (⁵J) from the fluorines on the C2-CF₃ group. This coupling is expected to be smaller than the ⁴J couplings.

-

H5 is four bonds away (⁴J) from the fluorines on the C2-CF₃ group and five bonds away (⁵J) from the C3-CF₃ group.

-

Predicted ¹H NMR Data Summary

The combination of these couplings will result in complex, higher-order multiplets for each proton. A definitive assignment requires 2D NMR techniques, but a prediction based on established principles is summarized below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H6 | 8.3 - 8.5 | dddq | ³J(H6,H5) ≈ 8; ⁴J(H6,H4) ≈ 2.5; ⁵J(H6,F) ≈ 1-2 |

| H4 | 8.0 - 8.2 | dddq | ³J(H4,H5) ≈ 8; ⁴J(H4,H6) ≈ 2.5; ⁴J(H4,F) ≈ 2-3 |

| H5 | 7.8 - 8.0 | tq (approx.) | ³J(H5,H4) ≈ 8; ³J(H5,H6) ≈ 8; ⁴J(H5,F) ≈ 1-2 |

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals: six for the aromatic carbons and two for the trifluoromethyl carbons. The chemical shifts and multiplicities will be heavily influenced by the attached substituents and C-F coupling.

Chemical Shift and Coupling Prediction

-

CF₃ Carbons (C7, C8): These will appear as two separate, intense quartets due to the large one-bond C-F coupling (¹J(C,F) ≈ 270-275 Hz)[3]. Their chemical shifts will be in the typical range for CF₃ groups attached to an aromatic ring (~120-125 ppm). They will also exhibit smaller couplings to the other CF₃ group and ring carbons.

-

Aromatic Carbons (C1-C6):

-

C1 (ipso-NO₂): This quaternary carbon will be significantly deshielded by the nitro group, appearing around 148-150 ppm. It will likely be a complex multiplet due to coupling to the fluorines on C2-CF₃ (³J(C,F)) and C3-CF₃ (⁴J(C,F)).

-

C2 & C3 (ipso-CF₃): These carbons will appear as quartets due to two-bond C-F coupling (²J(C,F) ≈ 30-35 Hz) from the other CF₃ group, and will be further split by their own attached fluorine atoms. Their chemical shifts are expected in the ~125-135 ppm range. Data for 1-nitro-2-(trifluoromethyl)benzene shows the carbon bearing the CF₃ group at ~123.8 ppm with a ²J(C,F) of 34.0 Hz[3].

-

C4, C5, C6: These protonated carbons will appear as complex multiplets due to C-F couplings of varying magnitudes. C4 and C6 will show larger couplings to the nearby CF₃ groups (³J(C,F)) than C5. For comparison, in 1-nitro-2-(trifluoromethyl)benzene, the carbon ortho to the CF₃ group shows a ³J(C,F) of 5.0 Hz[3].

-

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C1 | 148 - 150 | m | - |

| C2 | 130 - 135 | q (broad) | ²J(C2,F_C3) ≈ 30-35 |

| C3 | 125 - 130 | q (broad) | ²J(C3,F_C2) ≈ 30-35 |

| C4 | 133 - 136 | m | ³J(C4,F_C3) ≈ 5-7 |

| C5 | 128 - 131 | m | ⁴J(C5,F_C3) & ⁴J(C5,F_C2) ≈ 1-3 |

| C6 | 124 - 127 | m | ⁴J(C6,F_C2) ≈ 1-3 |

| C7 (CF₃) | 121 - 124 | q | ¹J(C,F) ≈ 272 |

| C8 (CF₃) | 121 - 124 | q | ¹J(C,F) ≈ 272 |

Part 3: Experimental Protocol for NMR Acquisition

Acquiring high-quality, interpretable NMR data for fluorinated compounds requires careful attention to experimental setup. The following protocol provides a robust framework.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at the desired concentration (~5-10 mg in 0.6 mL). Chloroform-d (CDCl₃) or Acetone-d₆ are common choices for non-polar to moderately polar aromatic compounds. Ensure the solvent is of high isotopic purity (≥99.9 atom % D) to minimize residual solvent signals.

-

Analyte Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.

-

Referencing:

-

¹H and ¹³C: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). If not pre-added to the solvent, a small amount can be added directly. Alternatively, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at δH = 7.26 ppm, δC = 77.16 ppm).

-

¹⁹F: An external or internal standard is necessary for accurate chemical shift referencing. While CFCl₃ (δ = 0.00 ppm) is the primary standard, it is volatile and often replaced by secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or 1,4-bis(trifluoromethyl)benzene (δ ≈ -63.4 ppm)[4].

-

NMR Instrument Setup & Data Acquisition

This protocol assumes a modern 400 MHz (or higher) spectrometer.

-

¹H NMR Spectrum:

-

Tune and match the probe for the ¹H frequency.

-

Perform shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard 1-pulse sequence (e.g., zg30 on Bruker systems).

-

Spectral Width (SW): ~12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 8-16 scans, depending on sample concentration.

-

-

-

¹³C{¹H} NMR Spectrum (Proton Decoupled):

-

Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard 1-pulse with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): ~220-240 ppm, centered around 110-120 ppm.

-

Acquisition Time (AQ): ~1-1.5 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for full quantitation of quaternary carbons.

-

Number of Scans (NS): 256-1024 scans, or more, to achieve adequate signal-to-noise.

-

-

-

¹⁹F NMR Spectrum:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard 1-pulse sequence. Proton decoupling is often applied to simplify spectra, though the coupled spectrum can provide valuable J(H,F) information.

-

Spectral Width (SW): A wide spectral width (~200 ppm) is initially recommended for fluorinated aromatics, centered around -100 ppm.

-

Number of Scans (NS): 16-64 scans.

-

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR analysis of fluorinated aromatic compounds.

Part 4: Structural Validation Logic

Caption: Logical flow for structural validation using multi-nuclear NMR data.

Conclusion

The comprehensive NMR analysis of this compound is a prime example of leveraging multi-nuclear and multi-dimensional techniques to elucidate a complex molecular structure. While the ¹H NMR spectrum provides initial evidence through three distinct and highly deshielded aromatic signals, it is the intricate web of H-F and C-F couplings that delivers the definitive structural proof. The ¹³C NMR spectrum, with its characteristic large one-bond C-F couplings for the two inequivalent CF₃ groups and smaller multi-bond couplings across the aromatic system, offers a complementary and robust dataset. When combined with a confirmatory ¹⁹F NMR spectrum, these analyses provide an unassailable body of evidence to validate the 2,3-substitution pattern and distinguish it from all other possible isomers. This guide serves as a framework for researchers to approach the analysis of similarly complex fluorinated molecules, emphasizing predictive analysis, meticulous experimental protocol, and logical data integration.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

Zhang, L., & Chen, J. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Chemical Communications. Supporting Information. Retrieved from [Link]

-

Nowakowski, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Retrieved from [Link]

-

Wenz, J., et al. (2015). Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Pomerantz, J. L., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Retrieved from [Link]

-

Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705-708. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Retrieved from [Link]

-

Aguilar, J. A., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. Retrieved from [Link]

-

Kreutz, C., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

-

ChemSurvival. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Retrieved from [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectetric Characterization of 2,3-bis(trifluoromethyl)nitrobenzene

Executive Summary

This guide provides a comprehensive technical framework for the mass spectrometry (MS) analysis of 2,3-bis(trifluoromethyl)nitrobenzene (C₈H₃F₆NO₂), a compound of interest in pharmaceutical and materials science development. Due to its unique chemical structure, featuring a nitroaromatic core and two electron-withdrawing trifluoromethyl groups, a specialized analytical approach is required for robust characterization. This document outlines the rationale and detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. It delves into the predictable fragmentation patterns under Electron Ionization (EI) and explores the use of Negative Chemical Ionization (NCI) as a high-sensitivity alternative. The methodologies described herein are designed to provide researchers and drug development professionals with a validated system for the confident identification and quantification of this analyte.

Analyte Profile: Understanding this compound

A successful analysis begins with a fundamental understanding of the analyte's physicochemical properties. This compound (MW: 259.11 g/mol ) is a highly fluorinated aromatic compound.[1]

-

Structure and Properties: The molecule consists of a benzene ring substituted with one nitro group (-NO₂) and two trifluoromethyl (-CF₃) groups. The presence of two -CF₃ groups, which are strongly electron-withdrawing, significantly influences the molecule's properties.[2] This high degree of fluorination increases hydrophobicity and thermal stability, making the compound well-suited for GC-based analysis.[2] The nitro group, also a potent electron-withdrawing group, makes the molecule an excellent candidate for sensitive detection using electron capture-based techniques.[3][4]

-

Analytical Implications:

-

Volatility & Thermal Stability: The compound is expected to be sufficiently volatile and thermally stable for GC analysis, minimizing the risk of degradation in the injection port or column.

-

Ionization Potential: The aromatic ring provides a stable platform for ionization, while the electronegative substituents dictate the most effective ionization methods.

-

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

For a thermally stable and volatile compound like this compound, GC-MS is the analytical method of choice, offering high-resolution separation and definitive mass-based identification.[5][6]

Rationale for GC-MS

The selection of GC-MS is based on its ability to physically separate the analyte from a sample matrix before it enters the mass spectrometer. This separation is crucial for reducing matrix effects and ensuring accurate identification, especially in complex samples encountered during drug development.[7] The mass spectrometer then serves as a highly specific detector, providing structural information that is essential for unambiguous confirmation.

Step-by-Step Protocol: GC-MS Method Development

-

Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1-10 µg/mL for initial method development.

-

GC System & Column:

-

Instrument: A standard capillary GC system coupled to a single quadrupole or more advanced mass spectrometer.

-

Column Selection: A non-polar or mid-polarity capillary column is recommended. A 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) provides excellent resolving power for a wide range of aromatic compounds.[8]

-

-

GC Method Parameters:

-

Injection Mode: Splitless injection (1 µL) for trace analysis to maximize sensitivity.

-

Inlet Temperature: 250 °C. This temperature is high enough to ensure rapid volatilization without causing thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure the analyte elutes with a symmetric peak shape and is well-separated from any impurities or matrix components.)

-

-

-

MS Detector Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV. This standard energy promotes reproducible fragmentation and allows for comparison with established mass spectral libraries.[9]

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragment ions.

-

Data Visualization: Expected GC-MS Workflow

The following diagram illustrates the logical flow of the analytical process from sample introduction to data acquisition.

Decoding the Mass Spectrum: Ionization and Fragmentation

Electron Ionization (EI): The Workhorse Technique

In EI, the analyte molecule is bombarded with high-energy electrons (70 eV), causing the ejection of one of its own electrons to form a radical cation, known as the molecular ion (M•+).[9] This process imparts significant internal energy, leading to predictable bond cleavages and the formation of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.[10]

Predicted Fragmentation Pathway: For this compound (m/z 259), the fragmentation is dictated by the stability of the aromatic ring and the nature of the substituents. The primary fragmentation routes for nitroaromatic compounds typically involve the nitro group.[11][12]

-

Loss of NO₂: A common pathway is the cleavage of the C-N bond to lose a neutral nitro radical (•NO₂, 46 Da), resulting in a fragment ion at m/z 213.

-

Loss of NO: Rearrangement can lead to the loss of a neutral nitric oxide radical (•NO, 30 Da), yielding a fragment at m/z 229.

-

Loss of O: A less common but possible fragmentation involves the loss of an oxygen atom (16 Da) from the nitro group, producing an ion at m/z 243.[11]

-

Loss of CF₃: Cleavage of a C-C bond can result in the loss of a trifluoromethyl radical (•CF₃, 69 Da), leading to a fragment at m/z 190.

The following diagram outlines these predicted primary fragmentation events.

Table of Predicted Key Fragments:

| m/z | Proposed Ion Formula | Neutral Loss | Comments |

| 259 | [C₈H₃F₆NO₂]•+ | - | Molecular Ion (M•+) |

| 243 | [C₈H₃F₆NO]+ | O | Loss of oxygen from the nitro group.[11] |

| 229 | [C₈H₃F₆O]+ | NO | Loss of nitric oxide.[13] |

| 213 | [C₈H₃F₆]+ | NO₂ | Common loss for nitroaromatics.[12] |

| 190 | [C₇H₃F₃NO₂]+ | CF₃ | Loss of a trifluoromethyl group. |

High-Sensitivity Approach: Negative Chemical Ionization (NCI)

Expert Insight: For trace-level quantification, particularly in complex biological or environmental matrices, Negative Chemical Ionization (NCI) offers a significant advantage in sensitivity and selectivity.[4] Molecules with high electron affinity, such as halogenated and nitro-containing compounds, are ideal candidates for NCI.[14][15]

In NCI, a reagent gas (e.g., methane or ammonia) is ionized by the electron beam, creating a plasma of low-energy thermal electrons. The analyte molecule captures one of these electrons to form a molecular anion (M•-), a much "softer" ionization process that often results in less fragmentation and a more abundant molecular ion.[4] This leads to a simplified spectrum and can increase sensitivity by several orders of magnitude compared to EI.

Protocol: NCI-GC-MS Parameters

-

Reagent Gas: Methane at a regulated pressure.

-

Ion Source Pressure: ~10⁻⁴ Torr (instrument dependent).

-

Ion Source Temperature: 150-200 °C. A lower temperature can enhance electron capture.

-

Expected Ion: The primary ion observed should be the molecular anion at m/z 259 (M•-).

Advanced Techniques & Future Scope: LC-MS/MS

While GC-MS is the primary tool for the parent compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes essential when analyzing metabolites or derivatives that are more polar and less volatile. Using electrospray ionization (ESI) in negative mode, one could expect to observe the deprotonated molecule or other adducts.[13] Subsequent fragmentation in the collision cell (MS/MS) would provide highly specific transitions for quantification using Multiple Reaction Monitoring (MRM).

Conclusion: A Validated Approach

The mass spectrometric analysis of this compound is most effectively achieved using GC-MS with Electron Ionization. This technique provides a robust and reproducible method for identification based on a characteristic fragmentation pattern, dominated by losses from the nitro group. For applications requiring the utmost sensitivity, Negative Chemical Ionization offers a powerful alternative that leverages the analyte's inherent electrophilic nature. By understanding the chemical properties of the molecule and applying the detailed protocols within this guide, researchers can achieve confident and accurate characterization of this important compound.

References

-

National Institutes of Health (NIH). (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PubMed Central. Retrieved from [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

- Balasanmugam, K., & Hercules, D. M. (1983). Negative ion laser mass spectrometry of aromatic nitro compounds and their use as solid-state chemical ionization reagents. Analytical Chemistry, 55(1), 145-148.

-

Pillai, K. C., & E-V, S. (2018). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Library of Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

-

Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

- Yilmaz, B. (2012). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 24(12), 5691-5693.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)- Reaction thermochemistry data. NIST WebBook. Retrieved from [Link]

- Zhang, J., Li, J., Zhou, Y., & Qian, Z. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 116274.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 328-75-6: 1-Nitro-3,5-bis(trifluoromethyl)benzene [cymitquimica.com]

- 3. epa.gov [epa.gov]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

"physical and chemical properties of 2,3-bis(trifluoromethyl)nitrobenzene"

An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Fluorinated Building Block

This compound is a highly fluorinated aromatic compound that stands as a significant building block in modern synthetic chemistry. Its structure, featuring a nitrobenzene core flanked by two sterically demanding and powerfully electron-withdrawing trifluoromethyl (-CF3) groups, imparts a unique combination of chemical reactivity, metabolic stability, and lipophilicity.[1][2] These characteristics make it and its derivatives highly valuable intermediates in the fields of pharmaceutical discovery, agrochemical development, and materials science.[3][4]

The strategic incorporation of trifluoromethyl groups is a cornerstone of modern drug design, often leading to enhanced binding affinity, improved pharmacokinetic profiles, and greater resistance to metabolic degradation.[2][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.

Core Molecular Structure and Properties

The defining features of this compound are the three potent electron-withdrawing groups attached to the benzene ring. This arrangement dictates its physical properties and chemical behavior.

Caption: Structure and identifiers of this compound.

Physical Properties Summary

The physical characteristics of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The high degree of fluorination in this compound significantly influences its properties, such as increasing its lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₆NO₂ | PubChem[6], Pharmaffiliates[7] |

| Molecular Weight | 259.11 g/mol | PubChem[6], Pharmaffiliates[7] |

| CAS Number | 1978-06-9 | PubChem[6], Pharmaffiliates[7] |

| XLogP3 | 3.5 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[6] |

Note: Experimental data such as melting point, boiling point, and density are not consistently reported in publicly available databases for this specific isomer. Researchers should perform experimental determination for definitive values.

Chemical Properties and Synthetic Reactivity

Electronic Profile and Aromatic Reactivity

The synergistic electron-withdrawing effects of the nitro group and the two trifluoromethyl groups render the aromatic ring exceptionally electron-deficient. This has two primary consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The compound is highly resistant to standard electrophilic substitution reactions (e.g., Friedel-Crafts, further nitration) due to the severe deactivation of the benzene ring.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it a prime candidate for SNAr reactions, particularly at positions ortho and para to the activating nitro group. This pathway allows for the introduction of various nucleophiles, making it a versatile synthetic intermediate.

Reduction of the Nitro Group: A Gateway to Anilines

A cornerstone reaction for this class of compounds is the reduction of the nitro group to form 2,3-bis(trifluoromethyl)aniline. This transformation is pivotal as anilines are fundamental precursors for a vast array of pharmaceuticals, heterocycles, and polymers. The resulting aniline derivative retains the influential CF₃ groups while introducing a highly versatile amino functional group.

Commonly employed methods for this reduction include:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8]

-

Metal-Acid Systems: Utilizing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl.

Stability of the Trifluoromethyl Groups

The C-F bond is exceptionally strong, making the trifluoromethyl groups generally stable under most synthetic conditions. However, under forcing conditions involving strong Brønsted superacids or specific transition metal catalysts, protolytic defluorination or C-F bond activation can occur.[9][10] For most applications in drug development, these groups are considered robust and unreactive, which contributes to the metabolic stability of the final drug molecule.[5]

Plausible Synthetic Pathway and Key Transformation

While specific literature detailing the synthesis of the 2,3-isomer is sparse, a standard and logical approach involves the nitration of the corresponding 1,2-bis(trifluoromethyl)benzene precursor. The subsequent reduction of the nitro group is a critical step for further functionalization.

Caption: Key synthetic transformations involving the title compound.

Experimental Protocol: Reduction to 2,3-Bis(trifluoromethyl)aniline

This protocol describes a standard, self-validating procedure for the synthesis of the corresponding aniline, a critical intermediate for drug discovery programs. The causality behind this choice is the need for a versatile functional handle (the amine) for subsequent coupling reactions.

Objective: To reduce the nitro group of this compound to an amino group via catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on Carbon (10% Pd, 5 mol%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite® or other filtration aid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.1 M.

-

Inerting: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol%) to the solution under the inert atmosphere. Expertise Insight: Adding the catalyst under an inert atmosphere prevents it from reacting with atmospheric oxygen, which can reduce its activity.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure the atmosphere is saturated with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up and Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Trustworthiness Check: This step is critical for safety to prevent the flammable hydrogen gas from mixing with air in the presence of the pyrophoric catalyst.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent to ensure all product is collected.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,3-bis(trifluoromethyl)aniline.

-

Purification and Validation: The crude product can be purified by column chromatography if necessary. The identity and purity of the final product must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed platform for innovation. Its robustly electron-deficient aromatic core and the presence of metabolically stable trifluoromethyl groups provide a foundation for creating novel molecules with tailored properties. Understanding its physical and chemical characteristics is the first step for any researcher aiming to leverage its potential. The transformation to its corresponding aniline opens the door to a vast chemical space, enabling the synthesis of next-generation pharmaceuticals, advanced agrochemicals, and high-performance materials. As the demand for complex, fluorinated molecules continues to grow, the importance of intermediates like this compound will undoubtedly increase.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 1-Nitro-2,3-bis(trifluoromethyl)benzene. [Link]

-

NIST WebBook. 3,5-Bis(trifluoromethyl)nitrobenzene. [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

- Google Patents. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

Cheméo. Chemical Properties of 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6). [Link]

-

NIST WebBook. 3,5-Bis(trifluoromethyl)nitrobenzene. [Link]

- Google Patents. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

Suzhou Senfeida Chemical Co., Ltd. 1,3-Bis(trifluoromethyl)-benzene. [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]

Sources

- 1. CAS 328-75-6: 1-Nitro-3,5-bis(trifluoromethyl)benzene [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Nitro-2,3-bis(trifluoromethyl)benzene | C8H3F6NO2 | CID 15103054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

- 9. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2,3-Bis(trifluoromethyl)nitrobenzene with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,3-bis(trifluoromethyl)nitrobenzene with a range of common nucleophiles. The unique electronic landscape of this substrate, characterized by the potent electron-withdrawing capabilities of a nitro group and two vicinal trifluoromethyl groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This document will delve into the mechanistic underpinnings of these reactions, predict the regioselectivity of nucleophilic attack, and provide field-proven, step-by-step experimental protocols for conducting these transformations with alkoxides, amines, and thiols. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this highly activated aromatic building block.

Introduction: The Electronic Architecture of a Highly Activated Aromatic System

This compound is a fascinating and synthetically valuable molecule due to the profound influence of its substituents on the electron density of the aromatic ring. The nitro group is a powerful electron-withdrawing group, acting through both resonance (-M) and inductive (-I) effects. This creates significant electron deficiency at the positions ortho and para to it.[1] Compounding this effect are the two trifluoromethyl (CF₃) groups, which are among the strongest electron-withdrawing groups operating purely through the inductive effect (-I).[2] The placement of these three potent activating groups on the benzene ring creates a highly electrophilic aromatic system, primed for attack by nucleophiles.

The key to understanding the reactivity of this compound lies in appreciating the synergistic electron-withdrawing nature of its substituents. This high degree of activation facilitates nucleophilic aromatic substitution (SNAr) reactions, often under mild conditions, making it an attractive substrate for the synthesis of complex molecules in pharmaceutical and materials science.[3][4]

Mechanistic Framework: The SNAr Pathway and Regioselectivity

The reaction of this compound with nucleophiles proceeds via the classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically faster step, a leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final substitution product. In the case of this compound, the "leaving group" is formally a hydride ion (H⁻), which is a very poor leaving group. Therefore, for a productive SNAr to occur, the nucleophile must displace a substituent that is a better leaving group, such as a halide, if present. However, in the absence of a better leaving group, the reaction proceeds as a nucleophilic addition, and the stability of the resulting Meisenheimer-like adduct is a key consideration. For the purpose of this guide, we will consider reactions where a nucleophile adds to the ring and a hydride is formally displaced, often facilitated by an oxidant or subsequent reaction steps.

Predicting Regioselectivity: An Analysis of Electronic and Steric Factors

The regioselectivity of nucleophilic attack on this compound is dictated by a combination of electronic and steric effects.

-

Electronic Effects: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, this corresponds to the C4 and C6 positions. The trifluoromethyl groups at C2 and C3 also contribute to the overall electron deficiency of the ring, further enhancing its reactivity.

-

Steric Effects: The two bulky trifluoromethyl groups at the C2 and C3 positions create significant steric hindrance.[7][8] This steric congestion is likely to disfavor nucleophilic attack at the adjacent C4 position. The C6 position, being further removed from the bulky CF₃ groups, is sterically more accessible.

Figure 1: Predicted regioselectivity of nucleophilic attack on this compound.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, providing detailed steps and expected outcomes. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

General Experimental Workflow

Figure 2: A typical experimental workflow for SNAr reactions.

Protocol 1: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the synthesis of 6-methoxy-2,3-bis(trifluoromethyl)nitrobenzene.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Methanol (as solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium methoxide (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-methoxy-2,3-bis(trifluoromethyl)nitrobenzene.

Expected Characterization Data:

-

¹H NMR: Aromatic protons will show characteristic shifts and coupling patterns. The methoxy group will appear as a singlet around 3.9-4.1 ppm.

-

¹³C NMR: The carbon attached to the methoxy group will show a characteristic upfield shift. The carbons attached to the CF₃ groups will appear as quartets due to C-F coupling.

-

¹⁹F NMR: Two distinct signals for the two CF₃ groups are expected, likely in the range of -60 to -65 ppm (relative to CFCl₃).[9]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass will be observed.

Protocol 2: Reaction with Amines (e.g., Piperidine)

This protocol describes the synthesis of 6-(piperidin-1-yl)-2,3-bis(trifluoromethyl)nitrobenzene.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add piperidine (1.5 eq) followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.[10]

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Expected Characterization Data:

-

¹H NMR: Signals for the piperidine protons will be present, in addition to the aromatic protons.

-

¹³C NMR: The carbon attached to the nitrogen will show a characteristic shift.

-

¹⁹F NMR: Two signals for the two CF₃ groups are expected.

-

MS: The molecular ion peak corresponding to the product's mass will be observed.

Protocol 3: Reaction with Thiols (e.g., Thiophenol)

This protocol describes the synthesis of 6-(phenylthio)-2,3-bis(trifluoromethyl)nitrobenzene.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add thiophenol (1.2 eq) at room temperature.[11]

-